molecular formula C12H19N3O2 B14643052 N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea CAS No. 55808-03-2

N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea

Cat. No.: B14643052
CAS No.: 55808-03-2
M. Wt: 237.30 g/mol
InChI Key: HZGGYSILARDEON-UHFFFAOYSA-N
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Description

N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea is a complex organic compound with a unique structure that includes an oxazole ring, a urea moiety, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea typically involves multiple steps. One common approach is the condensation of an appropriate oxazole derivative with an isocyanate compound under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce saturated heterocycles.

Scientific Research Applications

N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and urea moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea is unique due to its combination of an oxazole ring and urea moiety, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

55808-03-2

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

1-methyl-1-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-3-prop-2-enylurea

InChI

InChI=1S/C12H19N3O2/c1-5-6-13-12(16)15(4)11-8-10(17-14-11)7-9(2)3/h5,8-9H,1,6-7H2,2-4H3,(H,13,16)

InChI Key

HZGGYSILARDEON-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NO1)N(C)C(=O)NCC=C

Origin of Product

United States

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